N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide
Description
N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a bromomethyl-substituted phenoxypropyl chain attached to the sulfonamide nitrogen.
Properties
CAS No. |
651359-54-5 |
|---|---|
Molecular Formula |
C17H20BrNO3S |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
N-[3-[4-(bromomethyl)phenoxy]propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c1-14-3-9-17(10-4-14)23(20,21)19-11-2-12-22-16-7-5-15(13-18)6-8-16/h3-10,19H,2,11-13H2,1H3 |
InChI Key |
ZAJHHZXGQJODDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCOC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-hydroxyphenoxy)propylamine to form the intermediate product. This intermediate is then reacted with bromomethylbenzene under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Brominated Substituents
- N-((S)-3-Bromo-1-phenyl-propyl)-4-methyl-benzenesulfonamide (): This compound shares the brominated alkyl chain and sulfonamide core but replaces the phenoxy group with a phenyl moiety. The stereochemistry (S-configuration) may also influence binding interactions in chiral environments .
- The dual bromination enhances electrophilicity, a feature shared with the target compound’s bromomethyl group .
Sulfonamide Derivatives with Aromatic Linkers
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ():
This compound incorporates a pyrimidine-thioether linker and trimethylbenzenesulfonamide. The bromine here is part of a pyrimidine ring, contrasting with the aliphatic bromomethyl group in the target compound. Such differences may affect reactivity (e.g., cross-coupling vs. alkylation) and target selectivity .- 4-fluoro-N-[4-methoxy-3-(1-methylpiperidin-4-ylamino)phenyl]benzenesulfonamide (): Features a fluorinated aromatic ring and a piperidine-amino group. The fluorine atom enhances metabolic stability compared to bromine, while the piperidine moiety introduces basicity, which could influence membrane permeability .
Key Comparative Data
Research Findings and Implications
- Reactivity: The bromomethyl group in the target compound facilitates alkylation reactions, as seen in intermediates like those in and . This contrasts with brominated heterocycles (), which are more suited for cross-coupling .
- Biological Potential: Sulfonamides with extended aromatic systems (e.g., and ) demonstrate activity in neurological and cardiovascular contexts, suggesting the target compound could be optimized for similar targets .
- Stereochemistry: The (S)-configuration in ’s analog underscores the need for chiral analysis in the target compound, as enantiomers may exhibit divergent pharmacokinetics .
Biological Activity
N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of sulfonamides, which are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHBrNOS
- SMILES Notation : Cc1ccc(cc1)S(=O)(=O)NCCCOc2ccc(c(c2)CBr)C
Anticancer Properties
Research indicates that sulfonamide derivatives exhibit significant anticancer activity. A study highlighted that compounds with similar structures to this compound showed promising results against various cancer cell lines. These compounds were found to induce apoptosis and inhibit cell proliferation in vitro, suggesting their potential as chemotherapeutic agents .
Inhibition of Sodium-Calcium Exchanger (NCX)
One of the notable biological activities of related compounds is the inhibition of the sodium-calcium exchanger (NCX). For instance, a derivative was identified as a potent NCX inhibitor with an IC50 value of 0.085 µM. This mechanism is particularly relevant in the context of heart failure and myocardial ischemia-reperfusion injury, where NCX plays a crucial role in calcium overload and resultant cardiac dysfunction .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. The compound's structural features suggest that it may exhibit similar activities against bacterial strains. Preliminary studies indicate that modifications in the phenoxy and sulfonamide groups can enhance the antimicrobial efficacy, although specific data on this compound is limited.
Data Table: Biological Activity Summary
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| NCX Inhibition | IC50 = 0.085 µM | |
| Antimicrobial | Potential activity against bacteria |
Case Study 1: Anticancer Efficacy
In vitro studies conducted on various cancer cell lines demonstrated that modifications in the sulfonamide structure significantly impacted their anticancer efficacy. The compound was tested against breast and colon cancer cell lines, showing a dose-dependent response in cell viability assays.
Case Study 2: Cardiovascular Implications
A distinct study focused on the cardiovascular implications of NCX inhibitors, revealing that compounds similar to this compound could mitigate calcium overload during ischemic events. This finding supports the therapeutic potential of such compounds in managing heart failure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
